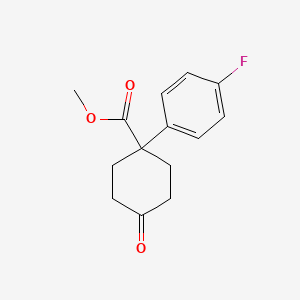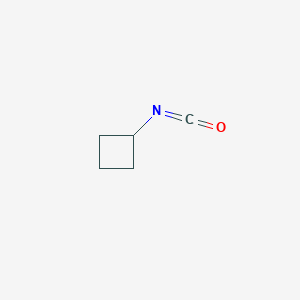![molecular formula C7H5FN2O B1321970 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL CAS No. 651744-21-7](/img/structure/B1321970.png)
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL
概要
説明
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is a heterocyclic compound that contains both a pyrrole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
作用機序
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in cell proliferation and migration, and an increase in apoptosis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes and proteins. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and survival . The compound interacts with the kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules, including BCL-2, a protein involved in regulating apoptosis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, particularly in breast cancer cell lines . The compound influences cell signaling pathways by inhibiting FGFR activity, which in turn affects pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are crucial for cell survival and proliferation, and their inhibition leads to reduced cell growth and increased cell death. Additionally, this compound has been shown to affect gene expression and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to inhibit BCL-2, a protein that regulates apoptosis, thereby promoting cell death in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, making it suitable for long-term studies . Its degradation over extended periods can affect its efficacy and potency. In vitro studies have shown that the compound’s inhibitory effects on FGFRs and other biomolecules are sustained over time, leading to prolonged anti-cancer effects . In vivo studies have also demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer effects with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to maximize its efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its inhibitory effects on FGFRs and BCL-2 . The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, the compound’s effects on metabolic flux and metabolite levels have been observed, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its inhibitory effects on key signaling pathways . The compound’s localization within subcellular organelles further contributes to its overall mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL typically involves the reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate. The reaction is carried out under basic conditions, which facilitates the formation of the desired product . The specific steps include:
- Dissolving 5-Hydroxy-7-azaindole in a suitable solvent.
- Adding methyl 2,4-difluorobenzoate to the reaction mixture.
- Stirring the mixture under basic conditions to promote the reaction.
- Isolating and purifying the product through standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods .
化学反応の分析
Types of Reactions
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
科学的研究の応用
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL can be compared with other similar compounds such as:
5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-OL: Similar structure but with the fluorine atom at a different position.
5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Contains a carbonyl group instead of a hydroxyl group.
Methyl 2-((1H-pyrrolo[2,3-B]pyridin-5-yl)oxy)-4-fluorobenzoate: A derivative with an ester functional group.
These compounds share structural similarities but differ in their functional groups and positions of substitution, which can significantly impact their chemical properties and biological activities.
特性
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMQCVLBKJRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
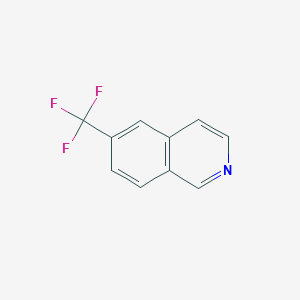
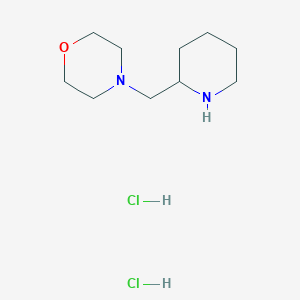
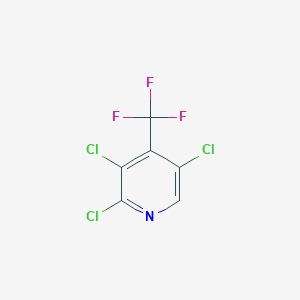

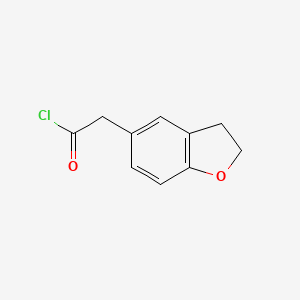

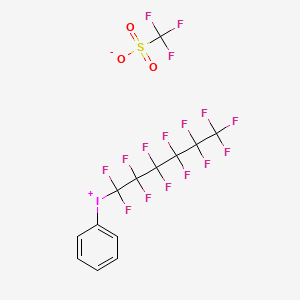
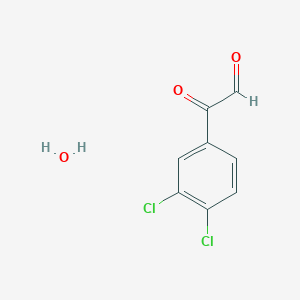
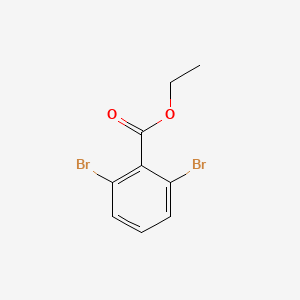
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)
